6-Formyl-8-hydroxyindolo[3,2-b]carbazole
Overview
Description
6-Formyl-8-hydroxyindolo[3,2-b]carbazole is a nitrogen heterocycle with the molecular formula C19H12N2O. This compound is known for its high affinity for the aryl hydrocarbon receptor, making it a significant molecule in various biological and chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Formyl-8-hydroxyindolo[3,2-b]carbazole can be synthesized through the photooxidation of tryptophan. The process involves the conversion of tryptophan to indole-3-pyruvate and indole-3-acetaldehyde, which are then further oxidized to form the target compound . The reaction conditions typically involve exposure to ultraviolet light or visible light, which facilitates the oxidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis from tryptophan derivatives suggests that large-scale production could involve similar photooxidation processes, potentially using reactors designed to maximize light exposure and oxidation efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-8-hydroxyindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Reduction reactions can modify the aldehyde group to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and formyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Alcohol derivatives.
Substitution: Substituted indolo[3,2-b]carbazole derivatives.
Scientific Research Applications
6-Formyl-8-hydroxyindolo[3,2-b]carbazole has several scientific research applications:
Chemistry: Used as a ligand in studies involving the aryl hydrocarbon receptor.
Biology: Plays a role in immune modulation and maintaining homeostasis in the intestines and skin.
Mechanism of Action
6-Formyl-8-hydroxyindolo[3,2-b]carbazole exerts its effects primarily through binding to the aryl hydrocarbon receptor. This binding activates the receptor, leading to the regulation of various enzymes and transcriptional programs. The compound can promote or restrain inflammatory responses depending on the dose and context . It influences the differentiation of T cells and macrophages, contributing to its immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another tryptophan derivative with similar biological activities.
Indole-3-acetaldehyde: A precursor in the synthesis of 6-Formyl-8-hydroxyindolo[3,2-b]carbazole.
Indole-3-pyruvate: Another precursor in the synthesis process.
Uniqueness
This compound is unique due to its exceptionally high affinity for the aryl hydrocarbon receptor, surpassing other known ligands . This high affinity makes it a valuable compound for studying receptor-mediated biological processes and developing therapeutic agents targeting the aryl hydrocarbon receptor .
Properties
IUPAC Name |
2-hydroxyindolo[3,2-b]carbazole-12-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O2/c22-9-14-18-13-7-10(23)5-6-16(13)20-17(18)8-12-11-3-1-2-4-15(11)21-19(12)14/h1-9,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUDEUFGVXKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=NC5=C(C4=C(C3=N2)C=O)C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222525 | |
Record name | Indolo[3,2-b]carbazole-6-carboxaldehyde, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707572-76-6 | |
Record name | Indolo[3,2-b]carbazole-6-carboxaldehyde, 8-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707572-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indolo[3,2-b]carbazole-6-carboxaldehyde, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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